Cas no 1807207-13-1 (3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride)

3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride
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- インチ: 1S/C9H7BrClNO2S/c1-6-7(4-10)2-9(15(11,13)14)3-8(6)5-12/h2-3H,4H2,1H3
- InChIKey: PPWCZVIYDZRMML-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(C#N)C=1C)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 369
- XLogP3: 2.6
- トポロジー分子極性表面積: 66.3
3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007490-250mg |
3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride |
1807207-13-1 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010007490-500mg |
3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride |
1807207-13-1 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
Alichem | A010007490-1g |
3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride |
1807207-13-1 | 97% | 1g |
1,445.30 USD | 2021-07-06 |
3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chlorideに関する追加情報
3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl Chloride: A Comprehensive Overview
3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride, also known by its CAS number 1807207-13-1, is a highly specialized organic compound with significant applications in modern chemistry. This compound is characterized by its complex structure, which includes a sulfonyl chloride group attached to a substituted benzene ring. The benzene ring itself is further substituted with a bromomethyl group at the 3-position, a cyano group at the 5-position, and a methyl group at the 4-position. This combination of functional groups makes it a versatile building block in various chemical reactions, particularly in the synthesis of advanced materials and pharmaceuticals.
The sulfonyl chloride group in 3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride is highly reactive, making it an excellent electrophile in nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as the cyano and bromomethyl groups enhances the reactivity of the sulfonyl chloride moiety by activating the aromatic ring toward nucleophilic attack. This property has been extensively exploited in recent studies to synthesize novel heterocyclic compounds with potential applications in drug discovery and materials science.
Recent research has highlighted the role of 3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride in the development of advanced materials, particularly in the field of organometallic chemistry. For instance, studies have demonstrated its utility as a precursor for synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks are being explored for their potential in gas storage, catalysis, and energy storage applications. The unique combination of functional groups in this compound allows for precise control over the structure and properties of the resulting materials.
In addition to its role in materials science, 3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride has also gained attention in medicinal chemistry. Its ability to participate in nucleophilic aromatic substitution reactions makes it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have focused on its use as a key intermediate in the development of kinase inhibitors and other therapeutic agents. The compound's reactivity and structural flexibility make it an ideal candidate for exploring new drug leads.
The synthesis of 3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by sulfonation or direct sulfonation using sulfur trioxide or other sulfonating agents. The introduction of substituents such as bromomethyl and cyano groups is often achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the specific functional groups involved.
The physical properties of 3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride are influenced by its molecular structure. It is typically a crystalline solid with a melting point that depends on the degree of substitution on the aromatic ring. The compound is soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile but is sparingly soluble in water due to its hydrophobic nature. Its stability under various conditions has been studied extensively, with recent findings indicating that it remains stable under moderate thermal and oxidative conditions but can undergo hydrolysis under basic or acidic conditions.
The application of 3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride extends beyond traditional chemical synthesis into emerging areas such as green chemistry and sustainable manufacturing. Researchers have explored its use as an eco-friendly alternative to traditional reagents in various chemical transformations. For example, recent studies have demonstrated its ability to facilitate catalytic cycles under mild conditions, reducing energy consumption and waste generation compared to conventional methods.
In conclusion, 3-Bromomethyl-5-cyano-4-methylbenzenesulfonyl chloride, CAS number 1807207-13-1, stands out as a critical compound in contemporary chemistry due to its unique structure and versatile reactivity. Its applications span across multiple disciplines, from materials science to medicinal chemistry, making it an essential tool for researchers seeking innovative solutions to complex chemical challenges.
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